![molecular formula C20H19N5O2S B3008531 2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-02-6](/img/structure/B3008531.png)
2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that likely exhibits a range of biological activities due to its structural features. The presence of quinazolinone and pyridopyrimidinone moieties suggests potential pharmacological applications, particularly in the realm of anticancer and kinase inhibition therapies.
Synthesis Analysis
The synthesis of related quinazolin-4(3H)-ones can be achieved through various methods. One approach involves the condensation of o-aminobenzamides with aromatic aldehydes using InCl3 as a catalyst, which yields 2-aryl quinazolin-4(3H)-ones with good selectivity and high yields . Another method includes the catalyst-free thermolysis of N-ethoxycarbonyl-N'-(hetero)arylguanidines in water, which is environmentally friendly and regioselective, leading to the formation of heterocycle-fused quinazolin-4-ones . Additionally, the amidine arylation method has been used for the synthesis of quinazolin-4(3H)-ones, where 2-bromo or 2-iodo benzoate esters react with amidines to afford substituted quinazolin-4(3H)-ones .
Molecular Structure Analysis
The molecular structure of the compound is characterized by the fusion of multiple heterocyclic rings, including quinazolinone and pyridopyrimidinone. These structural motifs are known for their potential interaction with biological targets, such as enzymes and receptors. The presence of a methoxyethylamino group may further influence the molecule's binding affinity and selectivity towards certain targets.
Chemical Reactions Analysis
Quinazolin-4(3H)-ones undergo various chemical reactions, including regioselective sulfonylation. The position of the sulfonyl group can be influenced by substituents at the 2-position, with hydrogen directing the group to the N-3 position and alkylsulfanyl or amino substituents leading to sulfonylation of the carbonyl oxygen . Additionally, an unexpected 1,3-sulfonyl migration has been observed, which occurs as an intramolecular N- to O-shift .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds such as quinazolin-4(3H)-ones typically exhibit properties that make them suitable for drug development. These properties include good solubility in organic solvents, stability under physiological conditions, and the ability to form stable compounds with various substituents, which can be tailored for desired biological activities .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed methodologies for synthesizing quinazolinone derivatives, including compounds structurally related to "2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one." These methods are crucial for exploring the therapeutic potential of quinazolinones in drug discovery. For instance, the synthesis of quinazolin-4(3H)-ones via amidine N-arylation demonstrates the chemical versatility of quinazolinone frameworks, facilitating the generation of diverse derivatives for pharmacological evaluation (Li et al., 2013).
Potential Therapeutic Applications
Anticancer Activity
Quinazolinone derivatives have been evaluated for their potential anticancer activity. The synthesis of novel quinazolin-2,4-dione hybrid molecules and their in silico molecular docking studies against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) indicate these compounds' potential as antimalarial agents. This suggests the broader utility of the quinazolinone scaffold in designing inhibitors against various targets involved in disease pathogenesis (Abdelmonsef et al., 2020).
Anti-Inflammatory Properties
The exploration of quinazolinone derivatives for anti-inflammatory activities reveals the compound class's potential in treating inflammatory conditions. For example, the synthesis and evaluation of newer quinazolin-4-one derivatives have shown significant anti-inflammatory activity, indicating their utility in developing new anti-inflammatory drugs (Kumar & Rajput, 2009).
Mécanisme D'action
While the specific mechanism of action for “2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one” is not available, quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Orientations Futures
Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . The potential applications of these derivatives in fields of biology, pesticides, and medicine are still being explored . Future research may focus on developing new synthetic methods and investigating the biological properties of these compounds .
Propriétés
IUPAC Name |
2-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-27-11-9-21-19-15-6-2-3-7-16(15)23-20(24-19)28-13-14-12-18(26)25-10-5-4-8-17(25)22-14/h2-8,10,12H,9,11,13H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPDPOJVPRNOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B3008449.png)

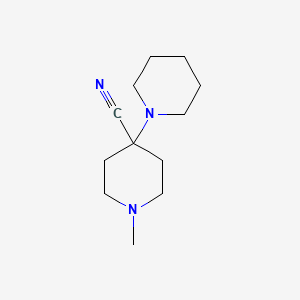

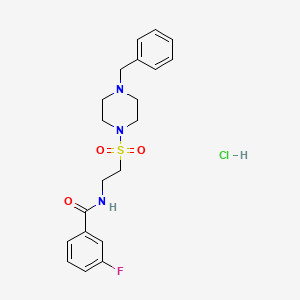
![2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B3008457.png)

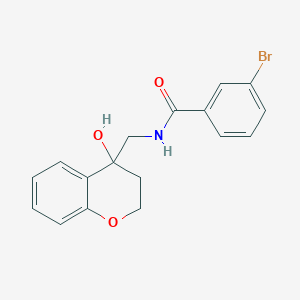
![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)
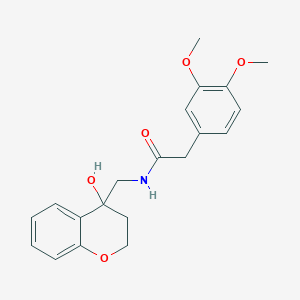
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)
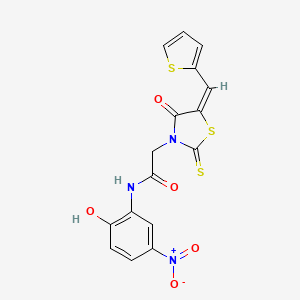
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)